molecular formula C8H7N3O B2786816 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 69678-02-0

3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2786816
CAS No.: 69678-02-0
M. Wt: 161.164
InChI Key: NVYHUEPVECYGAH-UHFFFAOYSA-N
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Description

3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate diketone under acidic or basic conditions . Another method involves the use of 1,3-diketones and hydrazine derivatives in the presence of catalysts such as sulfuric acid or amorphous carbon-supported sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to trigger or inhibit specific signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-pyridin-3-yl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHUEPVECYGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69678-02-0
Record name 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The starting material was prepared using an analogous procedure to that described in Example 9. Ethyl-2-(3-pyridylcarbonyl)acetate (1 g, 5.18 mmol) was treated with hydrazine hydrate (251 μl, 5.2 mmol) to give 3-(3-pyridyl)-4,5-dihydro-1H-pyrazol-5-one (413 mg, 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
251 μL
Type
reactant
Reaction Step One

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